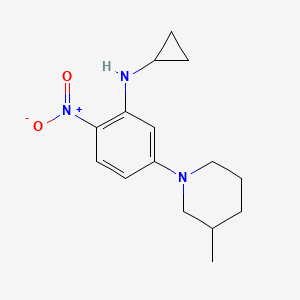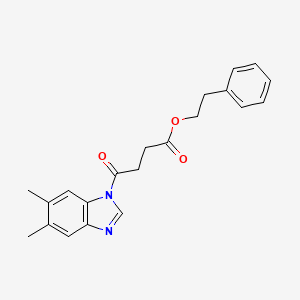![molecular formula C19H17NO5S B15283910 2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B15283910.png)
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid typically involves the following steps:
Naphthalene Sulfonation: The starting material, 4-ethoxynaphthalene, undergoes sulfonation using sulfuric acid to introduce the sulfonyl group.
Amidation: The sulfonated naphthalene is then reacted with 2-aminobenzoic acid under appropriate conditions to form the sulfonamide linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of 4-ethoxy-1-naphthaldehyde or 4-ethoxy-1-naphthoic acid.
Reduction: Formation of 4-ethoxy-1-naphthyl sulfide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
科学的研究の応用
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or antimicrobial agents.
Material Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It may disrupt microbial cell wall synthesis or interfere with essential metabolic pathways, leading to cell death.
Organic Electronics: In materials science, the compound’s electronic properties, such as charge transport and light absorption, are exploited in device applications.
類似化合物との比較
Similar Compounds
2-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-{[(4-Chloro-1-naphthyl)sulfonyl]amino}benzoic acid: Contains a chloro substituent on the naphthalene ring.
2-{[(4-Methyl-1-naphthyl)sulfonyl]amino}benzoic acid: Features a methyl group on the naphthalene ring.
Uniqueness
2-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.
特性
分子式 |
C19H17NO5S |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
2-[(4-ethoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H17NO5S/c1-2-25-17-11-12-18(14-8-4-3-7-13(14)17)26(23,24)20-16-10-6-5-9-15(16)19(21)22/h3-12,20H,2H2,1H3,(H,21,22) |
InChIキー |
UUQSQAWGJUQSSD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)

![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
![8-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B15283865.png)
![3-(1-Azepanylmethyl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283872.png)
![N-({[3-amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B15283878.png)
![3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)
![2-(acetyloxy)-4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B15283903.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
![(4-tert-butylphenyl)-(9-oxa-2,4,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaen-2-yl)methanone](/img/structure/B15283913.png)

![6-[(2-Methoxyphenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283931.png)
